molecular formula C18H17F3N6O2S B2757004 N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1421485-54-2

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2757004
CAS RN: 1421485-54-2
M. Wt: 438.43
InChI Key: KEONKLFBODVNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17F3N6O2S and its molecular weight is 438.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure Analysis

Research has delved into the synthesis of novel compounds bearing the sulfonamide moiety, which includes derivatives similar to the specified chemical. For instance, the catalyzed synthesis of pyrrolo[2,3-d]pyrimidine derivatives incorporating aromatic sulfonamide groups demonstrates the compound's role in creating new chemical entities. These compounds were characterized by their spectral data, pointing towards their potential in various applications due to their structural uniqueness (Khashi, Davoodnia, & Chamani, 2014).

Antimicrobial and Antitumor Activities

Compounds structurally related to N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide have shown promising results in antimicrobial and antitumor activities. A study synthesized thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, demonstrating potent antitumor and antibacterial effects, suggesting the compound's utility in developing new therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Spectroscopic and Structural Investigations

Detailed spectroscopic and structural investigations have been conducted on sulfonamide derivatives, providing insights into their molecular behavior and interaction potentials. For example, a study on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS) employed various spectroscopic techniques and quantum chemical calculations to understand the molecule's stability and electronic structure (Mansour & Ghani, 2013).

Antimicrobial Compound Synthesis

Further research has been focused on synthesizing new bioactive heterocyclic compounds incorporating the sulfonamide group, demonstrating significant antimicrobial activity. Such studies highlight the potential of sulfonamide derivatives in developing new antimicrobial agents (Desai, Makwana, & Senta, 2016).

properties

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-5-1-2-6-14(13)30(28,29)26-10-9-23-16-11-17(25-12-24-16)27-15-7-3-4-8-22-15/h1-8,11-12,26H,9-10H2,(H2,22,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEONKLFBODVNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide

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